N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide
Overview
Description
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced via a reaction with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate compound with tetrahydrofuran-2-carboxylic acid under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as automated systems for amidation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 4-amino-2-(trifluoromethyl)phenyl]tetrahydro-2-furancarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Tetrahydrofuran-2-carboxylic acid and 4-nitro-2-(trifluoromethyl)aniline.
Scientific Research Applications
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-4-(trifluoromethyl)phenol
- 4-nitro-2-(trifluoromethyl)phenyl isocyanate
- 2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetic acid
Uniqueness
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the aromatic ring, combined with a tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-nitro-2-(trifluoromethyl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)8-6-7(17(19)20)3-4-9(8)16-11(18)10-2-1-5-21-10/h3-4,6,10H,1-2,5H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNGYBFBWIDIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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